molecular formula C17H20N4O2 B10752497 N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide

N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide

Cat. No.: B10752497
M. Wt: 312.37 g/mol
InChI Key: GWQPCBPAOAFXSJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is a Schiff base compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzylidene moiety, and an isonicotinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound’s optical properties make it suitable for use in nonlinear optical materials and photonics.

Mechanism of Action

The mechanism of action of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-(dimethylamino)benzylidene)isonicotinohydrazide: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    N’-(4-hydroxybenzylidene)isonicotinohydrazide: Lacks the diethylamino group, resulting in different chemical properties.

Uniqueness

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity compared to similar compounds. This structural feature contributes to its diverse applications and makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQPCBPAOAFXSJ-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.